(R)-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, a cyano group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions where a cyano group is introduced to the pyridine ring.
Attachment of the Sulfanyl Group: This can be done through thiolation reactions, where a sulfur-containing group is added to the pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyano and sulfanyl groups on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the cyano group and the pyrrolidine ring makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In general, the cyano group can interact with biological targets through hydrogen bonding or dipole interactions, while the sulfanyl group can participate in redox reactions. The pyrrolidine ring can provide structural rigidity and influence the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, ®-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a unique combination of a pyrrolidine ring and a cyano group, which can result in distinct chemical reactivity and biological activity. The presence of the tert-butyl ester also influences its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(4-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-7-5-12(10-18)21-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3/t12-/m1/s1 |
InChI Key |
LDQPHESVKQNCKO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC=CC(=C2)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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